![molecular formula C8H6BrI B3187808 1-Bromo-3-(2-iodoethenyl)benzene CAS No. 174967-37-4](/img/structure/B3187808.png)
1-Bromo-3-(2-iodoethenyl)benzene
Overview
Description
“1-Bromo-3-(2-iodoethenyl)benzene” is an organic compound with the molecular formula C8H6BrI . It has a molecular weight of 308.94 .
Chemical Reactions Analysis
The specific chemical reactions involving “1-Bromo-3-(2-iodoethenyl)benzene” are not mentioned in the sources .Physical And Chemical Properties Analysis
“1-Bromo-3-(2-iodoethenyl)benzene” is a liquid at room temperature . It has a molecular weight of 308.94 . The compound has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the sources .Scientific Research Applications
Organic Synthesis :
- 1-Bromo-3-(2-iodoethenyl)benzene and its derivatives have been used in various organic synthesis processes. For instance, (Bovonsombat & Mcnelis, 1993) described the use of related compounds in ring halogenations of polyalkylbenzenes.
- (Fink et al., 1997) synthesized new compounds using palladium-catalyzed cross-coupling reactions, highlighting the compound's utility in creating complex organic molecules.
Crystal Structure Analysis :
- Research by (Stein, Hoffmann, & Fröba, 2015) focused on the crystal structures of derivatives of 1-Bromo-3-(2-iodoethenyl)benzene, revealing insights into supramolecular interactions and bonding.
Organometallic Chemistry :
- In the field of organometallics, studies like (Reus et al., 2012) have utilized derivatives of 1-Bromo-3-(2-iodoethenyl)benzene in the synthesis of benzyne precursors and Lewis acid catalysts.
Analytical Chemistry Applications :
- The compound and its analogs have applications in analytical chemistry as well. For example, (Hurtado et al., 2013) explored its use in the determination of nickel(II) concentrations using adsorptive stripping voltammetry.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-3-(2-iodoethenyl)benzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile (the bromine or iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
For instance, benzylic halides can undergo SN1 or SN2 reactions, depending on their degree of substitution .
properties
IUPAC Name |
1-bromo-3-[(E)-2-iodoethenyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGFMUGTDJRNC-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-iodoethenyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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